molecular formula C5H5NO B017775 2-Hydroxypyridine CAS No. 142-08-5

2-Hydroxypyridine

Cat. No.: B017775
CAS No.: 142-08-5
M. Wt: 95.1 g/mol
InChI Key: UBQKCCHYAOITMY-UHFFFAOYSA-N
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Description

2-Hydroxypyridine, also known as pyridin-2-ol, is an organic compound with the molecular formula C5H5NO. It is a colorless crystalline solid that is soluble in water, methanol, and acetone. This compound is known for its ability to form hydrogen-bonded dimers and exists in tautomeric equilibrium with 2-pyridone. It is widely used in various chemical reactions and has significant applications in scientific research.

Mechanism of Action

Target of Action

2-Hydroxypyridine, also known as 2-pyridone, is an organic compound that is primarily used in peptide synthesis . It forms hydrogen bond structures that are relevant to the base pairing mechanisms found in RNA and DNA . This suggests that the primary targets of this compound are likely to be nucleic acids.

Mode of Action

The interaction of this compound with its targets involves the formation of hydrogen bonds . This interaction can influence the structure and function of nucleic acids, potentially affecting processes such as transcription and translation.

Biochemical Pathways

The degradation of this compound has been studied in certain bacteria, such as Rhodococcus rhodochrous . The initial hydroxylation of this compound is catalyzed by a four-component dioxygenase, producing 3,6-dihydroxy-1,2,3,6-tetrahydropyridin-2-one . This compound is further oxidized to 2,3,6-trihydroxypyridine, which spontaneously forms a blue pigment . The ring opening of 2,3,6-trihydroxypyridine is catalyzed by a hypothetical cyclase . The final products of this compound degradation are ammonium ion and α-ketoglutarate .

Pharmacokinetics

It is known that this compound is soluble in water, methanol, and acetone , which suggests that it may have good bioavailability.

Result of Action

Given its ability to form hydrogen bonds with nucleic acids , it may influence processes such as transcription and translation, potentially affecting gene expression and protein synthesis.

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For example, its solubility in different solvents suggests that the presence and concentration of these solvents in the environment could affect its action. Additionally, factors such as pH and temperature could potentially influence the stability of this compound and its interactions with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxypyridine can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

2-Hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    2-Pyridone: Formed through oxidation.

    Alkylated Derivatives: Formed through substitution reactions.

Comparison with Similar Compounds

Properties

IUPAC Name

1H-pyridin-2-one
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InChI

InChI=1S/C5H5NO/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7)
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InChI Key

UBQKCCHYAOITMY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=O)NC=C1
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Molecular Formula

C5H5NO
Record name 2-pyridone
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DSSTOX Substance ID

DTXSID2051716
Record name 2(1H)-Pyridinone
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Molecular Weight

95.10 g/mol
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Physical Description

Off-white crystalline powder, soluble in water; [MSDSonline], Solid
Record name 2-Hydroxypyridine
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Solubility

1000 mg/mL at 20 °C
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Vapor Pressure

0.55 [mmHg]
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CAS No.

72762-00-6, 142-08-5, 66396-89-2
Record name 2-Pyridinol
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Record name 2(1H)-Pyridone, dimer
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Melting Point

107.8 °C
Record name 2-Hydroxypyridine
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Synthesis routes and methods I

Procedure details

In addition, the reaction for obtaining an 4-pyrone compound from 2,2,6-trimethyl-1,3-dioxin-4-one has been known. That is, T. Kato et al [Chem, Pharm. Bull., 30, 1315(1982)] studied on the reaction between amides or acetoacetyl derivatives thereof and 2,2,6-trimethyl-1,3-dioxin-4-one and reported that the reaction of N-formylacetoacetamide with 2,2,6-trimethyl-1,3-dioxin-4-one in the presence of N,N-dimethylaniline gave a pyridone compound as the main product and 4-pyrone compound as the by-product.
[Compound]
Name
amides
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Name
acetoacetyl
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Synthesis routes and methods II

Procedure details

3.3 g (10.9 mmol) of 3-(4-chlorophenyl)-2,4-dioxo-1-methyl-6-trifluoromethyl-1,2,3,4-tetrahydropyridine was added to 8.3 g (42.3 mmol) of phosphorus oxychloride and 30 ml of diethylaniline, followed by stirring at from 100 to 120° C. for 4 hours. The reaction solution was distilled off under reduced pressure, and ethyl acetate was added to the obtained residue, followed by washing with water and a saturated sodium hydrogencarbonate aqueous solution. The organic layer was dried over anhydrous magnesium sulfate. The organic layer was distilled off under reduced pressure, and the obtained residue was separated and purified by high performance liquid chromatography to obtain 1.3 g (yield: 37%) of the desired 2-pyridone compound (Compound No. 11-1) and 1.0 g (yield: 29%) of the 4-pyridone compound (Compound No. 13-1), respectively.
Name
3-(4-chlorophenyl)-2,4-dioxo-1-methyl-6-trifluoromethyl-1,2,3,4-tetrahydropyridine
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
37%
Yield
29%

Synthesis routes and methods III

Procedure details

The production of 3,5-dichloro-2-pyridone in a yield of 63 percent by chlorination, starting from 2-pyridone is known [Cava et al., J. Org. Chem. 23, 1614 (1958)]. According to U.S.S.R. Pat. No 194,823 (Appl. 4/20/1966), it is also known to obtain 3,5-dichloro-2-pyridone in mixture with 5-chloropyridone starting from 2-pyridone by reaction with tert-butyl hypochlorite.
Name
3,5-dichloro-2-pyridone
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxypyridine
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2-Hydroxypyridine
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2-Hydroxypyridine
Reactant of Route 4
2-Hydroxypyridine
Reactant of Route 5
2-Hydroxypyridine
Reactant of Route 6
Reactant of Route 6
2-Hydroxypyridine
Customer
Q & A

Q1: What is the molecular formula and weight of 2-hydroxypyridine?

A1: this compound has the molecular formula C5H5NO and a molecular weight of 95.10 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently employ UV/Vis spectroscopy, 1H-NMR, 13C-NMR, infrared (IR) spectroscopy, and Raman spectroscopy to characterize this compound and study its tautomeric equilibrium with 2-pyridone. [, , , ]

Q3: Does methylation at different positions on the this compound ring impact its vibrational modes?

A4: Yes, methylation at different positions on the this compound ring affects its vibrational modes as observed through REMPI, RAMAN, and IR spectroscopic studies. For instance, 3-methyl-2-hydroxypyridine exhibits a mixing of vibrational modes, including torsional bands, compared to the unsubstituted molecule. [, ]

Q4: How does this compound react with dimethylchlorinium ion in the gas phase?

A5: Gas-phase reactions with dimethylchlorinium ion reveal distinct reactivity patterns depending on the tautomeric form. this compound undergoes N-methylation, while 2-pyridone undergoes O-methylation. This selectivity aligns with the calculated relative stabilities of the respective methylated product ions. []

Q5: Can this compound be used to extract organic solvents?

A6: Yes, this compound can be used as an alternative to carbon disulfide for extracting organic solvents from activated charcoal. This method, using this compound in its liquid state at 150°C, allows for accurate and precise determination of solvents in the air. []

Q6: How does this compound facilitate the ruthenium(II)-catalyzed C–H bond activation/arylation reaction?

A7: this compound-based ligands, specifically 5-trifluoromethyl-2-hydroxypyridine, significantly enhance the catalytic activity of [(η6-p-cymene)RuCl2]2 in ortho C-H bond arylation reactions. NMR and DFT studies suggest that the ligand coordinates to the ruthenium center, facilitating the C-H activation step with a lower energy barrier. []

Q7: What is the role of this compound in the synthesis of N-carbonylmethylene-2-pyridones?

A8: this compound acts as a starting material in a palladium-catalyzed three-component chemospecific allylic substitution cascade to synthesize N-carbonylmethylene-2-pyridone derivatives. The reaction proceeds with high chemoselectivity, minimizing the formation of unwanted O-alkylated byproducts. []

Q8: How is this compound degraded by microorganisms?

A9: Several bacterial species can degrade this compound. For instance, Burkholderia sp. strain MAK1 utilizes a novel pathway involving a this compound 5-monooxygenase (HpdABCDE), converting it to 2,5-dihydroxypyridine. [] In contrast, Rhodococcus rhodochrous strain PY11 employs a four-component dioxygenase (HpoBCDF) for the initial hydroxylation of this compound, leading to the formation of a blue pigment. []

Q9: What are the potential environmental impacts of 2-chloropyridine and its degradation products?

A10: 2-Chloropyridine is a common pollutant and exhibits genotoxicity even at low concentrations (50 mg/L). Furthermore, UV irradiation of 2-chloropyridine generates this compound, a degradation product that also exhibits genotoxicity across a range of concentrations (5-400 mg/L). []

Q10: How does the inclusion of a nitrogen atom influence the tautomeric equilibrium in this compound?

A12: Theoretical investigations demonstrate that incorporating a nitrogen atom into the ring, transforming this compound into 4-hydroxypyrimidine, shifts the tautomeric equilibrium towards the keto form (4(3H)-pyrimidinone). This shift is attributed to changes in aromaticity, intramolecular hydrogen bonding, and electronic delocalization patterns. []

Q11: What insights do theoretical studies provide regarding the phototautomerization of 2-pyridone/2-hydroxypyridine in the gas phase?

A13: Multiconfigurational calculations (CASSCF and CASPT2) reveal that phototautomerization from 2-pyridone to this compound occurs via excitation to the S1 (ππ*) state, followed by a roaming process involving hydrogen atom migration. The reverse process is less feasible due to the high energy barrier for reaching the necessary conical intersection. []

Q12: How does the stability of iron(III) complexes differ between this compound and its 3- and 4-hydroxy isomers?

A14: Iron(III) complexes with this compound exhibit significantly higher stability compared to complexes with 3- and 4-hydroxypyridine. This enhanced stability is attributed to the bidentate chelation ability of this compound, involving both the oxygen and nitrogen atoms. [, ]

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